9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione 9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16755154
InChI: InChI=1S/C14H13ClN4O2/c1-17-11-10(12(20)18(2)14(17)21)16-13(15)19(11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
SMILES:
Molecular Formula: C14H13ClN4O2
Molecular Weight: 304.73 g/mol

9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione

CAS No.:

Cat. No.: VC16755154

Molecular Formula: C14H13ClN4O2

Molecular Weight: 304.73 g/mol

* For research use only. Not for human or veterinary use.

9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione -

Specification

Molecular Formula C14H13ClN4O2
Molecular Weight 304.73 g/mol
IUPAC Name 9-benzyl-8-chloro-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C14H13ClN4O2/c1-17-11-10(12(20)18(2)14(17)21)16-13(15)19(11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Standard InChI Key RVRRPZUCNBHWHH-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N=C(N2CC3=CC=CC=C3)Cl

Introduction

9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione is a synthetic organic compound belonging to the purine class of molecules. This compound is characterized by its complex structure, which includes a purine core with various substituents such as a benzyl group and chlorine atoms. The presence of these substituents contributes to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of 9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione typically involves multi-step organic synthesis techniques. These methods often require careful control of reaction conditions to ensure high yields and purity of the final product. Common synthetic routes may involve the use of starting materials such as purine derivatives, benzyl halides, and chlorinating agents.

Biological Activities

While specific biological activities of 9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione are not extensively documented, compounds within the purine class often exhibit a range of biological properties, including antitumor and antiviral activities. These properties are typically studied through interaction with biological targets such as enzymes or receptors.

Related Compounds

Several compounds share structural similarities with 9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione, including other purine derivatives. These compounds often vary in their substituents, which can affect their chemical and biological properties.

Compound NameMolecular FormulaUnique Features
8-Chloro-1,3-dimethylpurineLacks benzyl substituent; simpler structure
7-Benzyl-8-chloro-1,3-dimethylpurineContains benzyl group but different substitution pattern
8-Chloro-7-(4-chlorobenzyl)-1,3-dimethylpurineContains different chlorobenzyl substitution; more complex halogenation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator